molecular formula C12H12ClN3O B8318164 N-(3-chloro-4-methylphenyl)-5-methyl-4-imidazolecarboxamide

N-(3-chloro-4-methylphenyl)-5-methyl-4-imidazolecarboxamide

Cat. No. B8318164
M. Wt: 249.69 g/mol
InChI Key: YJDAWQKGDLDHGU-UHFFFAOYSA-N
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Patent
US04539331

Procedure details

To a solution of 740 g (5.22 moles) of 3-chloro-4-methylaniline and 1054.6 g (10.44 moles) of triethylamine in 10 liters of acetone at room temperature and vigorous stirring, there were added slowly 945 g (5.22 moles) of 5-methyl-4-imidazolecarbonyl chloride hydrochloride. After the addition was ended, the mixture was refluxed for 1 hour and then allowed to cool to room temperature and filtered. The liquid filtrate was evaporated until a slight precipitation appeared, it was then poured over 20 liters of cold water with stirring, filtered and the precipitate was dried to give N-(3-chloro-4-methylphenyl)-5-methyl-4-imidazolecarboxamide, a crude yellowish product. Crystallisation from isopropyl alcohol gave 1108 g (85% yield) of the desired pure product having the same characteristics as the one obtained in Example 1.
Quantity
740 g
Type
reactant
Reaction Step One
Quantity
1054.6 g
Type
reactant
Reaction Step One
Name
5-methyl-4-imidazolecarbonyl chloride hydrochloride
Quantity
945 g
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].C(N(CC)CC)C.Cl.[CH3:18][C:19]1[NH:23][CH:22]=[N:21][C:20]=1[C:24](Cl)=[O:25]>CC(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][C:24]([C:20]2[N:21]=[CH:22][NH:23][C:19]=2[CH3:18])=[O:25])[CH:6]=[CH:7][C:8]=1[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
740 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1C
Name
Quantity
1054.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
5-methyl-4-imidazolecarbonyl chloride hydrochloride
Quantity
945 g
Type
reactant
Smiles
Cl.CC1=C(N=CN1)C(=O)Cl
Name
Quantity
10 L
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The liquid filtrate was evaporated until a slight precipitation
ADDITION
Type
ADDITION
Details
it was then poured over 20 liters of cold water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the precipitate was dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1C)NC(=O)C=1N=CNC1C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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